Opaganib

説明

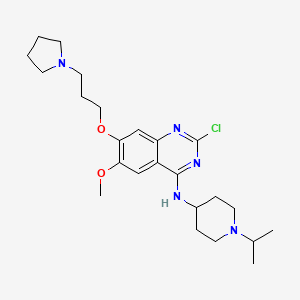

Opaganib, also known as ABC294640, is a selective sphingosine kinase-2 (SK2) inhibitor that is orally administered . This drug has potential anticancer, anti-inflammatory, and antiviral activities, with potential applications in oncology, inflammation, the gastrointestinal system, and COVID-19 .

Synthesis Analysis

Opaganib is thought to work through the inhibition of multiple pathways, the induction of autophagy and apoptosis, and disruption of viral replication, through simultaneous inhibition of three sphingolipid-metabolizing enzymes in human cells (SPHK2, DES1, and GCS) .

Molecular Structure Analysis

Opaganib selectively inhibits sphingosine kinase-2 (SK2). This inhibition blocks the synthesis of sphingosine 1-phosphate (S1P) and its activities, which includes regulation of fundamental biological processes such as cell proliferation, migration, immune cell trafficking, angiogenesis, immune-modulation, and suppression of innate immune responses from T-cells .

Chemical Reactions Analysis

Organometallic small molecule kinase inhibitors have been directly incorporated into Opaganib . The resulting bioorganometallic complex showed a similar anti-cancer activity to Opaganib against PC-3 cancer cells .

Physical And Chemical Properties Analysis

Opaganib has a molecular formula of C23H25ClN2O and a molecular weight of 380.92 .

科学的研究の応用

Immunogenic Tumor Cell Death and Checkpoint Antibody Therapy Enhancement

Opaganib has been shown to induce immunogenic cell death (ICD) in tumor cells. This process involves the dying cells promoting immunologic responses in the host that may enhance the in vivo activity of checkpoint antibodies . This was demonstrated by showing that in vitro treatment with opaganib increases the surface expression of the ICD marker calreticulin on a variety of tumor cell types .

Inhibition of Sphingosine Kinase-2

Opaganib, a small-molecule investigational drug, has been shown to inhibit sphingosine kinase-2, which kills tumor cells and increases their sensitivities to other drugs and radiation . This is significant because sphingolipids have been shown to regulate ICD, so opaganib may improve the efficacy of checkpoint antibodies for cancer therapy .

Restoration of Sensitivity to Vemurafenib in BRAFV600E Mutant Colon Cancer Cells

Opaganib has been shown to restore the sensitivity of BRAFV600E mutant colon cancer cells to Vemurafenib by reducing AKT-Mediated Expression of Nucleophosmin and Translationally-Controlled Tumour Protein . This is significant because it suggests that opaganib could be used in combination with other drugs to overcome resistance to treatment .

Regulation of Tumor Cell Proliferation and Sensitivity to Radiation and Chemotherapy

Opaganib has been shown to manipulate the ceramide/S1P balance that regulates tumor cell proliferation and sensitivity to radiation and chemotherapy . This suggests that opaganib could be used to enhance the effectiveness of existing cancer treatments .

Induction of Crossover Immunity

Opaganib treatment has been shown to induce crossover immunity, where opaganib-treated cells suppress the growth of both untreated cells and cells of a different type . This suggests that opaganib could be used to enhance the body’s natural immune response to cancer .

Enhancement of Anti-Proliferative Effect of PLX4032 in Resistant RKO Cells

Opaganib has been shown to enhance the anti-proliferative effect of PLX4032 in resistant RKO cells in a synergistic manner . This suggests that opaganib could be used in combination with other drugs to overcome resistance to treatment .

作用機序

Target of Action

ABC294640, also known as Opaganib, is a selective inhibitor of sphingosine kinase 2 (SK2) . SK2 is a key enzyme in the metabolism of sphingolipids, which are overexpressed in many cancers, making them important targets for the development of antitumor drugs .

Mode of Action

ABC294640 selectively inhibits SK2 . This inhibition blocks the synthesis of sphingosine 1-phosphate (S1P) and its activities, which include regulation of fundamental biological processes such as cell proliferation, migration, immune cell trafficking, angiogenesis, immune-modulation, and suppression of innate immune responses from T-cells . ABC294640 also suppresses the firing of action potentials in cultured hippocampal neurons from neonatal mice and inhibits endogenous sodium, potassium, and calcium currents in both cultured neurons .

Biochemical Pathways

The inhibition of SK2 by ABC294640 affects the balance of sphingolipid metabolism, specifically the ceramide/S1P balance that regulates tumor cell proliferation and sensitivity to radiation and chemotherapy . It results in the accumulation of proapoptotic ceramides and a decrease in antiapoptotic S1P .

Result of Action

ABC294640 has demonstrated antitumor activity in vitro . It suppresses the proliferation of a broad panel of tumor cell lines, inhibits tumor cell migration, and induces apoptosis in multiple myeloma cell lines . It also suppresses neuronal excitability and inhibits multiple endogenously and exogenously expressed voltage-gated ion channels in cultured cells .

Action Environment

The fast onset and recovery of the inhibition indicated that ABC294640 was likely to inhibit ion channels by acting directly on channel proteins, rather than by inhibiting SK2 . This suggests that the action of ABC294640 can be influenced by the environment of the cell, including the presence of other molecules and the state of the ion channels .

Safety and Hazards

Opaganib is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . In a phase I study, Opaganib was well tolerated up to a dose of 750 mg BID. The most common possibly related adverse event (AE) was decreased neutrophil counts .

将来の方向性

Opaganib has shown promise in various areas. It has demonstrated anti-SARS-CoV-2 activity in studies and is currently being investigated against COVID-19 . It has also shown potential therapeutic activity in patients with relapsed/refractory multiple myeloma . Furthermore, Opaganib has been selected by the U.S. Government’s Radiation and Nuclear Countermeasures Program for the nuclear medical countermeasures product development pipeline as a potential treatment for ARS .

特性

IUPAC Name |

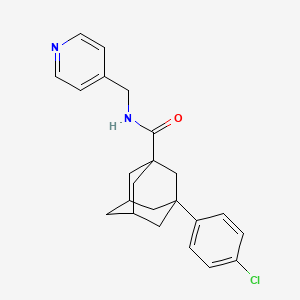

3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16/h1-8,17-18H,9-15H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOTVXGYTWCKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318727 | |

| Record name | Opaganib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Opaganib selectively inhibits [sphingosine kinase-2 (SK2)](https://go.drugbank.com/polypeptides/Q9NRA0). This inhibition blocks the synthesis of sphingosine 1-phosphate (S1P) and its activities (which includes regulation of fundamental biological processes such as cell proliferation, migration, immune cell trafficking, angiogenesis, immune-modulation, and suppression of innate immune responses from T-cells). This drug has dual anti-inflammatory and antiviral activity targeting a host cell component and is unaffected by viral mutation, contributing to minimization of the likelihood of resistance. It is currently being investigated against COVID-19 as it has demonstrated anti-SARS-CoV-2 activity in studies. | |

| Record name | Opaganib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

915385-81-8 | |

| Record name | Opaganib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915385-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Opaganib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Opaganib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OPAGANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRG21OQ517 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)

![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)

![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)